molecular formula C21H23FN4O2 B2611244 Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone CAS No. 2380169-01-5

Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone

Cat. No. B2611244
M. Wt: 382.439
InChI Key: LMZKLDCMHUHHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups and structural features. It has a cyclopentene ring, a piperazine ring, a pyrimidine ring, and a methoxyphenyl group. The presence of these different groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The cyclopentene ring is a five-membered ring with one double bond. The piperazine ring is a six-membered ring with two nitrogen atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms and a double bond. The methoxyphenyl group consists of a phenyl ring (a six-membered ring with three double bonds) with a methoxy group (O-CH3) attached .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the different functional groups present. The double bond in the cyclopentene ring could undergo addition reactions. The nitrogen atoms in the piperazine and pyrimidine rings could act as nucleophiles or bases. The methoxy group could be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the nitrogen atoms could make the compound more soluble in polar solvents. The compound could also exhibit interesting optical properties due to the presence of the conjugated system of double bonds .

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of fire or explosion. If the compound is toxic, it could pose a risk to health. Without more specific information, it’s difficult to assess the safety and hazards .

Future Directions

The future directions for research on this compound could be very interesting. For example, researchers could explore its potential uses in medicine, materials science, or other fields. They could also investigate its reactivity and properties in more detail .

properties

IUPAC Name

cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-28-17-8-6-15(7-9-17)19-18(22)20(24-14-23-19)25-10-12-26(13-11-25)21(27)16-4-2-3-5-16/h2-3,6-9,14,16H,4-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKLDCMHUHHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC=CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.